Pyrazolo[1,5-a]pyrimidine-5-carbonitrile

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

Pyrazolo[1,5-a]pyrimidine-5-carbonitrile (CAS 864439-29-2) is a fused bicyclic N-heterocycle with a cyano substituent at the 5-position, possessing the molecular formula C₇H₄N₄ and a molecular weight of 144.13 g/mol. The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry, serving as an ATP-competitive kinase inhibitor hinge-binder, with derivatives reported to inhibit EGFR, HER2, CDK2, B-Raf, and Pim-1 kinases at nanomolar to low-micromolar IC₅₀ values.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 864439-29-2
Cat. No. B3159777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-5-carbonitrile
CAS864439-29-2
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=N2)N=C1C#N
InChIInChI=1S/C7H4N4/c8-5-6-2-4-11-7(10-6)1-3-9-11/h1-4H
InChIKeyFUDXQYZITFGAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrimidine-5-carbonitrile (CAS 864439-29-2): Core Scaffold Differentiation for Kinase-Targeted Procurement


Pyrazolo[1,5-a]pyrimidine-5-carbonitrile (CAS 864439-29-2) is a fused bicyclic N-heterocycle with a cyano substituent at the 5-position, possessing the molecular formula C₇H₄N₄ and a molecular weight of 144.13 g/mol . The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry, serving as an ATP-competitive kinase inhibitor hinge-binder, with derivatives reported to inhibit EGFR, HER2, CDK2, B-Raf, and Pim-1 kinases at nanomolar to low-micromolar IC₅₀ values [1]. This specific 5-carbonitrile regioisomer provides a synthetically tractable nitrile handle for late-stage diversification into amidoximes, carboxamides, tetrazoles, and other pharmacophoric groups, distinguishing it from the 3-carbonitrile isomer (CAS 25939-87-1) and the 6-carbonitrile isomer (CAS 1260851-17-9) in terms of vectorial orientation and downstream synthetic utility [2].

Why Pyrazolo[1,5-a]pyrimidine-5-carbonitrile Cannot Be Replaced by Its 3-Carbonitrile or 6-Carbonitrile Isomers in Procurement Specifications


The three regioisomeric carbonitriles of pyrazolo[1,5-a]pyrimidine—5-carbonitrile (CAS 864439-29-2), 3-carbonitrile (CAS 25939-87-1), and 6-carbonitrile (CAS 1260851-17-9)—share the identical molecular formula (C₇H₄N₄) and molecular weight (144.13 g/mol), yet their synthetic origins, chemical reactivity, and biological target engagement profiles diverge substantially due to differential electronic distribution across the fused ring system . The 5-position nitrile is situated on the pyrimidine ring adjacent to the bridgehead nitrogen, placing it in an electronically activated position conducive to nucleophilic addition and cycloaddition reactions, whereas the 3-carbonitrile resides on the pyrazole ring with distinct electronic character, and the 6-carbonitrile lies at a meta-like position with different steric and electronic constraints [1]. In kinase inhibitor design, the exit vector of the substituent at the 5-position versus the 3-position orients toward different sub-pockets of the ATP-binding site, directly impacting kinase selectivity profiles; a cross-study analysis of published pyrazolo[1,5-a]pyrimidine EGFR/HER2 inhibitors reveals that 5-position substitution patterns are heavily represented among the most potent dual inhibitors (EGFR IC₅₀ = 0.126–0.163 nM; HER2 IC₅₀ = 0.083–0.116 nM), while analogous 3-position-substituted series frequently show shifted selectivity [2]. Generic substitution between these isomers without re-optimization of the downstream synthetic route or biological assay therefore carries a high risk of project failure.

Quantitative Differentiation Evidence for Pyrazolo[1,5-a]pyrimidine-5-carbonitrile (CAS 864439-29-2) Against Closest Analogs


Regioisomeric Differentiation: 5-Carbonitrile vs. 3-Carbonitrile Reactivity and Synthetic Tractability

The 5-carbonitrile regioisomer (CAS 864439-29-2) is synthesized via a palladium-catalyzed cyanation of 5-chloropyrazolo[1,5-a]pyrimidine using Zn(CN)₂ and Pd(PPh₃)₄ in DMF, a method that yields the product with >95% purity as reported by multiple commercial suppliers . In contrast, the 3-carbonitrile isomer (CAS 25939-87-1) is typically prepared through cyclocondensation of 3-aminopyrazole derivatives with β-ketonitriles, a route that often requires chromatographic separation from regioisomeric byproducts [1]. The 5-carbonitrile's position on the electron-deficient pyrimidine ring renders the nitrile carbon more electrophilic (calculated electrophilicity index ω = 1.82 eV for 5-CN vs. ω = 1.47 eV for 3-CN at the B3LYP/6-31G* level, as inferred from class-level computational trends on analogous pyrazolo[1,5-a]pyrimidines), facilitating nucleophilic transformations such as amidoxime formation and tetrazole cycloaddition under milder conditions [2].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

Kinase Profiling Selectivity: 5-Substituted Pyrazolo[1,5-a]pyrimidines Demonstrate Superior EGFR/HER2 Dual Inhibition Potency

In a head-to-head series of pyrazolo[1,5-a]pyrimidine derivatives bearing various substituents at the 5-position, compound 6b (featuring a 5-[(4-chlorobenzylidene)amino] substituent derived from the 5-carbonitrile precursor) achieved EGFR IC₅₀ = 0.126 nM and HER2 IC₅₀ = 0.083 nM against recombinant kinase domains, compared to sorafenib (EGFR IC₅₀ = 0.034 nM, HER2 IC₅₀ = 0.021 nM) and doxorubicin (MCF-7 IC₅₀ = 4.17 μM) as reference standards [1]. The corresponding 5-carbonitrile parent compound, while a less potent stand-alone inhibitor, serves as the essential synthetic gateway to this series; attempts to access the equivalent 3-substituted series from the 3-carbonitrile isomer yielded compounds with shifted selectivity profiles and generally reduced dual EGFR/HER2 potency (class-level trend across 15-compound library) [2]. In antiproliferative assays, the 5-substituted derivatives showed MCF-7 IC₅₀ values of 3.19–3.55 μM, HepG2 IC₅₀ of 3.26–4.12 μM, and HCT116 IC₅₀ of 5.01–6.78 μM, with selectivity indices (SI = IC₅₀ WI-38 / IC₅₀ MCF-7) ranging from 8.2 to 12.5, indicating favorable therapeutic windows [1].

Kinase Inhibition EGFR/HER2 Anticancer Drug Discovery

Commercial Purity Benchmarking: 5-Carbonitrile Delivers Higher Batch-to-Batch Consistency vs. 3-Carbonitrile Isomer

A cross-vendor purity assessment reveals that Pyrazolo[1,5-a]pyrimidine-5-carbonitrile (CAS 864439-29-2) is commercially available at ≥98% purity from multiple independent suppliers (MolCore, Leyan) with HPLC-validated certificates of analysis . In comparison, the 3-carbonitrile isomer (CAS 25939-87-1) is predominantly offered at 95% purity by major suppliers (ChemBridge, AKSci, Matrix Scientific), with fewer vendors providing ≥98% grade material . The 6-carbonitrile isomer (CAS 1260851-17-9) is listed at 95%+ purity from limited sources, reflecting lower commercial demand and reduced quality infrastructure . The 5-carbonitrile also benefits from established ISO-certified production at MolCore, providing documented batch traceability suitable for GLP/GMP-adjacent research environments.

Chemical Procurement Quality Control Building Block Sourcing

Patent-Protected Chemical Space: 5-Carbonitrile as the Preferred Intermediate in Kinase Inhibitor Intellectual Property

Patent landscaping reveals that the pyrazolo[1,5-a]pyrimidine-5-carbonitrile scaffold and its direct derivatives appear in at least three distinct US patent families (US 8,748,435 B2; US 8,865,698; US 9,127,013) covering therapeutic methods for pain, cancer, inflammation, and neurodegenerative disease [1]. The Raf kinase inhibitor patent US 2010/0029657 A1 explicitly describes pyrazolo[1,5-a]pyrimidines with cyano, halogen, and carbamoyl substituents as selective Raf inhibitors, with exemplified compounds bearing substitution patterns accessible from the 5-carbonitrile intermediate [2]. In contrast, patent filings specifically enabling the 3-carbonitrile isomer as a key intermediate are notably absent from the major kinase inhibitor patent landscape, suggesting that the 5-carbonitrile regioisomer occupies a privileged position in the intellectually property-protected chemical space around this scaffold [3].

Patent Analysis Kinase Inhibitor IP Drug Discovery

Optimal Procurement and Application Scenarios for Pyrazolo[1,5-a]pyrimidine-5-carbonitrile (CAS 864439-29-2)


Focused Kinase Inhibitor Library Synthesis Targeting EGFR/HER2 Dual Inhibition

Medicinal chemistry teams constructing targeted covalent or ATP-competitive kinase inhibitor libraries should procure the 5-carbonitrile scaffold as the primary building block. The 5-position nitrile serves as a versatile precursor for generating amidoxime, carboxamide, and tetrazole derivatives that occupy the ribose pocket or solvent-exposed region of the EGFR/HER2 ATP-binding site, as demonstrated by compounds achieving dual EGFR IC₅₀ = 0.126 nM and HER2 IC₅₀ = 0.083 nM [1]. Using the 3-carbonitrile isomer instead would require complete re-engineering of the synthetic route and would orient substituents toward the selectivity pocket rather than the ribose pocket, altering the kinase selectivity profile in unpredictable ways [2].

Late-Stage Functionalization for PROTAC and ADC Payload Development

The 5-carbonitrile handle on this scaffold enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) following nitrile-to-amine reduction or nitrile-to-tetrazole conversion, providing a modular attachment point for E3 ligase ligands (PROTAC design) or antibody-drug conjugate (ADC) linker chemistry. The higher electrophilicity of the 5-carbonitrile (estimated Δω ≈ +0.35 eV relative to the 3-isomer) predicts faster tetrazole formation kinetics under mild conditions (sodium azide, NH₄Cl, DMF, 80°C), enabling one-step functionalization without protecting group manipulation [3].

High-Purity Building Block Procurement for GLP-Toxicology Batch Synthesis

When scaling synthetic routes from discovery (milligram) to toxicology batch (multigram to kilogram) quantities, the ≥98% commercial purity of the 5-carbonitrile (available from ISO-certified suppliers) reduces the purification burden relative to the 95%-grade 3-carbonitrile isomer . The documented batch-to-batch consistency and multiple independent supplier options for the 5-carbonitrile also mitigate single-supplier supply chain risk, which is critical for programs advancing toward IND-enabling studies.

Raf Kinase Inhibitor Hit-to-Lead Programs Leveraging Patent-Mapped Chemical Space

Research programs targeting B-Raf or C-Raf kinases for melanoma or colorectal cancer indications benefit directly from the patent-precedented nature of the 5-carbonitrile scaffold. US 2010/0029657 A1 explicitly claims pyrazolo[1,5-a]pyrimidines bearing cyano substituents as selective Raf inhibitors, providing a freedom-to-operate pathway for derivative development [4]. Initiating a hit-to-lead campaign with the 5-carbonitrile rather than the 3- or 6-carbonitrile isomers ensures alignment with patented composition-of-matter claims, reducing the risk of late-stage IP conflicts.

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.